molecular formula C19H23NO4 B11430773 4-(2,4-dimethoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

4-(2,4-dimethoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B11430773
M. Wt: 329.4 g/mol
InChI Key: TVWQFNYQRQAZSD-UHFFFAOYSA-N
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Description

4-(2,4-Dimethoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is a complex organic compound with a unique structure that includes a quinoline core substituted with dimethoxyphenyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dimethoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is a one-pot, three-component reaction involving an aldehyde, a β-ketoester, and urea . This reaction is performed in ethanol as a solvent and often uses a Lewis acid catalyst such as nano-cellulose/BF3/Fe3O4 . The reaction conditions are mild, usually at room temperature, and the catalyst can be reused without significant loss in yield .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the Biginelli reaction. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, the choice of solvent and catalyst would be optimized for cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction might yield fully saturated quinoline derivatives.

Scientific Research Applications

4-(2,4-Dimethoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,4-dimethoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-Dimethoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethoxyphenyl and dimethyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

IUPAC Name

4-(2,4-dimethoxyphenyl)-7,7-dimethyl-3,4,6,8-tetrahydro-1H-quinoline-2,5-dione

InChI

InChI=1S/C19H23NO4/c1-19(2)9-14-18(15(21)10-19)13(8-17(22)20-14)12-6-5-11(23-3)7-16(12)24-4/h5-7,13H,8-10H2,1-4H3,(H,20,22)

InChI Key

TVWQFNYQRQAZSD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(CC(=O)N2)C3=C(C=C(C=C3)OC)OC)C(=O)C1)C

Origin of Product

United States

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